2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives It features a thiazolo[5,4-b]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen atoms, and a difluoro-benzene sulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger important in the regulation of the AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Therefore, the inhibition of PI3K by this compound can lead to the suppression of these cellular processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s known that the compound shows potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . This suggests that the compound has good bioavailability and is able to reach its target in the body effectively.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the suppression of the AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially making this compound useful in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited TOND, which is affected by the intramolecular charge transfer (ICT) process, is analyzed by pump–probe and pump–dump–probe tests . .
Biochemical Analysis
Biochemical Properties
The compound 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic interventions .
Cellular Effects
In cellular processes, this compound has shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3Ks and inhibiting their activity . This leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity, it is likely that its effects on cellular function may be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its inhibitory activity on PI3Ks, it is likely to interact with enzymes and cofactors involved in the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate thiazole and pyridine derivatives under specific reaction conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In the medical field, this compound has shown potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance and functionality.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide include:
Thiazolo[4,5-b]pyridine derivatives: : These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents or functional groups.
Sulfonamide derivatives: : Other sulfonamide compounds with varying aromatic rings and substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the difluoro-benzene sulfonamide group and the thiazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-13-3-1-4-14(20)16(13)27(24,25)23-12-8-6-11(7-9-12)17-22-15-5-2-10-21-18(15)26-17/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUEAMXBHHJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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